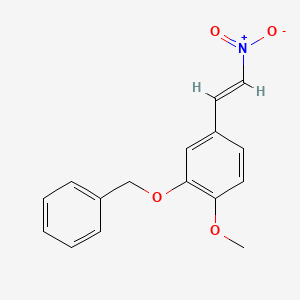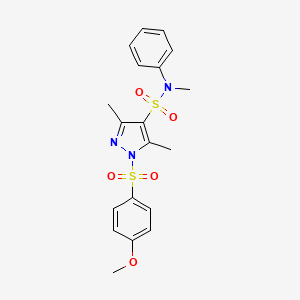![molecular formula C21H21NO4S2 B2798783 Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-44-5](/img/structure/B2798783.png)
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is an organic compound. It is also known as "methyl 3-Sulfonyl amino-2-thiophenecarboxylate" . It has gained attention for its potential use in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C21H21NO4S2 and it has a molecular weight of 415.52.Physical And Chemical Properties Analysis
This compound appears as a white crystalline substance. It is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol . It has a density of 1.517±0.06 g/cm3 (Predicted), a melting point of 123-124 °C (Solv: water (7732-18-5)), a boiling point of 428.3±55.0 °C (Predicted), a flash point of 212.8°C, and a vapor pressure of 1.53E-07mmHg at 25°C .科学的研究の応用
Chemical Synthesis and Modification
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is involved in various chemical synthesis processes, showcasing its versatility in organic chemistry. One significant application includes its use in the palladium-catalyzed arylation of thiophenes, where it undergoes regiospecific coupling with aryl/heteroaryl bromides to yield 5-arylated thiophene derivatives, highlighting its potential in synthesizing complex organic molecules (Bheeter, Bera, & Doucet, 2013). Additionally, its transformation into stable precursors for o-dimethylene thiophene through a facile synthesis route further demonstrates its utility in preparing novel thiophene-based compounds for further chemical investigations (Tso, Tsay, & Li, 1995).
Advanced Material Development
This compound also plays a crucial role in the development of advanced materials. For instance, its derivatives have been synthesized for the exploration of their potential as inverse agonists of peroxisome proliferator-activated receptor (PPAR) β/δ, offering insights into the molecular design of ligands with enhanced cellular activity (Toth et al., 2016). Such research paves the way for creating novel therapeutics targeting PPARβ/δ, which is significant in understanding and manipulating physiological and pathophysiological processes.
Environmental and Energy Applications
Moreover, the compound is involved in studies focusing on the environmental and energy sectors, such as the photochemical degradation of crude oil components. Research in this domain aims at elucidating the degradation pathways of thiophene derivatives in aquatic environments, contributing to our understanding of oil spill impacts and the natural attenuation processes of pollutants (Andersson & Bobinger, 1996). Another noteworthy application includes its role in synthesizing polymers for eco-friendly solvent-processed polymer solar cells, demonstrating its contribution to renewable energy technology by facilitating the development of high-efficiency and stable solar cells (Park et al., 2017).
Safety and Hazards
This compound is classified as an irritant. It may cause eye irritation and may cause sensitization by skin contact . Safety measures include avoiding contact with skin and eyes, and avoiding inhalation of its vapor. Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .
特性
IUPAC Name |
methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-15-6-5-7-17(12-15)22-28(24,25)20-18(13-27-19(20)21(23)26-3)16-10-8-14(2)9-11-16/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCFIOZNMGKDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2798704.png)

![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole](/img/structure/B2798712.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2798717.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)
![3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798722.png)